molecular formula C12H10O2Se2 B14198531 Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione CAS No. 853934-40-4

Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione

Katalognummer: B14198531
CAS-Nummer: 853934-40-4
Molekulargewicht: 344.1 g/mol
InChI-Schlüssel: QZJNIWZFVVLYBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione: is a unique spirocyclic compound characterized by its distinctive structure, where two rings share a single selenium atom. This compound belongs to the broader class of spiro compounds, which are known for their rigidity and three-dimensional structure, making them valuable in various fields of chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds, including Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione, typically involves cyclization reactions. One common method is the reaction of isatins or oxindoles with nitroalkenes or chalcones in the presence of catalysts like proline or thioproline . These reactions often require specific conditions such as controlled temperatures and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of spirocyclic compounds often involves scalable synthetic routes that can be optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress .

Industry

In the industrial sector, Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .

Wirkmechanismus

The mechanism of action of Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione involves its interaction with molecular targets through its selenium atom. This interaction can lead to the modulation of redox reactions and the inhibition of oxidative stress pathways. The compound’s three-dimensional structure allows it to fit into specific binding sites on target molecules, enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[cyclopropane-1,1’-indoles]
  • Spiro[azetidin-2-one]
  • Spiro[indole-pyrrolidines]

Uniqueness

What sets Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione apart from other spiro compounds is its incorporation of selenium, which imparts unique redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

853934-40-4

Molekularformel

C12H10O2Se2

Molekulargewicht

344.1 g/mol

IUPAC-Name

spiro[1,3-benzodiselenole-2,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C12H10O2Se2/c13-10-6-3-7-11(14)12(10)15-8-4-1-2-5-9(8)16-12/h1-2,4-5H,3,6-7H2

InChI-Schlüssel

QZJNIWZFVVLYBB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2(C(=O)C1)[Se]C3=CC=CC=C3[Se]2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.